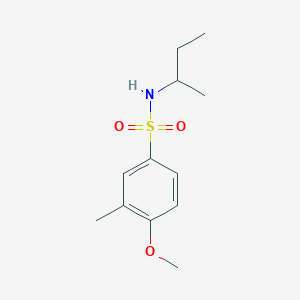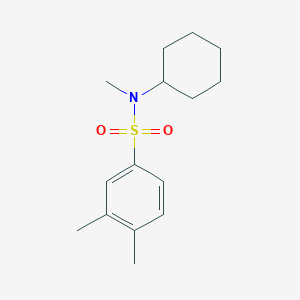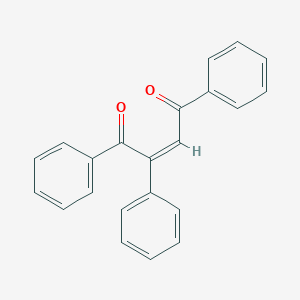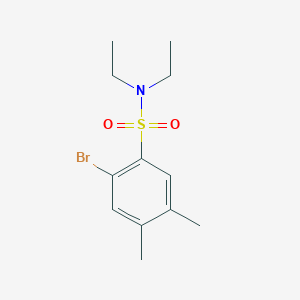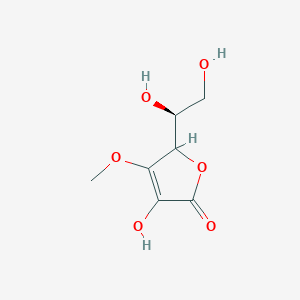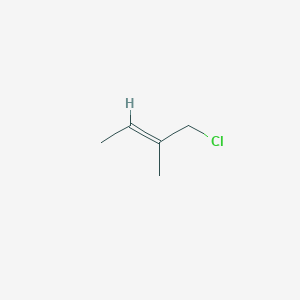
1-Chloro-2-methyl-2-butene
Descripción general
Descripción
1-Chloro-2-methyl-2-butene (CMB) is a chemical compound with the molecular formula C5H9Cl. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. CMB has been extensively studied due to its unique chemical properties, which make it useful in various applications.
Mecanismo De Acción
1-Chloro-2-methyl-2-butene is an electrophilic reagent that reacts with nucleophiles such as water, alcohols, and amines. The reaction mechanism involves the formation of a carbocation intermediate, which is highly reactive and can undergo further reactions with other nucleophiles.
Biochemical and Physiological Effects:
1-Chloro-2-methyl-2-butene is not intended for use in biological systems and has not been studied for its biochemical and physiological effects. Therefore, it is not recommended for use in medical or therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-2-methyl-2-butene has several advantages in laboratory experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. 1-Chloro-2-methyl-2-butene is also readily available and relatively inexpensive. However, 1-Chloro-2-methyl-2-butene is highly reactive and can be hazardous if not handled properly. It should be used with caution and under appropriate safety conditions.
Direcciones Futuras
There are several potential future directions for research on 1-Chloro-2-methyl-2-butene. One possible direction is the development of new synthetic methods using 1-Chloro-2-methyl-2-butene as a reagent. Another direction is the study of 1-Chloro-2-methyl-2-butene's reactivity with different nucleophiles to explore its potential applications in organic synthesis. Additionally, further research could investigate the use of 1-Chloro-2-methyl-2-butene in the production of novel pharmaceuticals or agrochemicals. Overall, 1-Chloro-2-methyl-2-butene has significant potential for future research in the field of organic chemistry.
Métodos De Síntesis
1-Chloro-2-methyl-2-butene can be synthesized by the reaction of isobutylene with hydrogen chloride gas. The reaction is carried out under specific conditions, including temperature and pressure. The yield of 1-Chloro-2-methyl-2-butene can be increased by using a catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-2-butene has been widely used in scientific research, particularly in organic chemistry. It is used as a reagent in the synthesis of various organic compounds such as alcohols, ketones, and acids. 1-Chloro-2-methyl-2-butene is also used in the preparation of intermediates for the production of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(E)-1-chloro-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKEDQTROWDDD-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-2-butene | |
CAS RN |
13417-43-1, 23009-73-6 | |
| Record name | 1-Chloro-2-methyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-chloro-2-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023009736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-chloro-2-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-METHYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXC8K5VLP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



